molecular formula C14H13ClO5 B14958007 ethyl 2-[(3-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate

ethyl 2-[(3-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate

Cat. No.: B14958007
M. Wt: 296.70 g/mol
InChI Key: NWDABLIWYOEJCQ-UHFFFAOYSA-N
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Description

Ethyl 2-[(3-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are a group of benzopyrone compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This particular compound is characterized by the presence of a chloro and methyl group on the chromen ring, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(3-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethyl bromoacetate in the presence of a base such as anhydrous potassium carbonate in dry acetone . The reaction proceeds through the formation of an intermediate, which is then converted to the final product by heating and subsequent purification steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(3-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-[(3-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-[(3-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate involves its interaction with various molecular targets and pathways. The compound can inhibit bacterial DNA gyrase, leading to antimicrobial effects. It may also modulate inflammatory pathways by inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate
  • Ethyl 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate
  • Ethyl 2-[(3-chloro-2-oxo-2H-chromen-7-yl)oxy]acetate

Uniqueness

Ethyl 2-[(3-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is unique due to the specific positioning of the chloro and methyl groups on the chromen ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can result in different pharmacological profiles and applications compared to other similar compounds .

Properties

Molecular Formula

C14H13ClO5

Molecular Weight

296.70 g/mol

IUPAC Name

ethyl 2-(3-chloro-4-methyl-2-oxochromen-7-yl)oxyacetate

InChI

InChI=1S/C14H13ClO5/c1-3-18-12(16)7-19-9-4-5-10-8(2)13(15)14(17)20-11(10)6-9/h4-6H,3,7H2,1-2H3

InChI Key

NWDABLIWYOEJCQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=C(C(=O)O2)Cl)C

Origin of Product

United States

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